Competitive Inhibition Potency of 3-Carboxypropyl-CoA Against Methylmalonyl-CoA Mutase
3-Carboxypropyl-CoA acts as a competitive inhibitor of methylmalonyl-CoA mutase with a Ki value of 89 ± 6 μM [1]. This value is comparable to the Km of the natural product succinyl-CoA (approximately 80-100 μM), indicating that the inhibitor binds with similar affinity to the substrate [2]. In contrast, the natural substrate methylmalonyl-CoA exhibits a Km of approximately 30 μM under similar conditions, highlighting the differential binding interactions of the inhibitor [3].
| Evidence Dimension | Inhibitor potency (Ki) vs. substrate affinity (Km) |
|---|---|
| Target Compound Data | Ki = 89 ± 6 μM |
| Comparator Or Baseline | Succinyl-CoA Km ≈ 80-100 μM; Methylmalonyl-CoA Km ≈ 30 μM |
| Quantified Difference | Ki / Km ratio ≈ 1.0 for succinyl-CoA; Ki > Km for methylmalonyl-CoA |
| Conditions | EPR-based enzyme assay with recombinant Propionibacterium shermanii methylmalonyl-CoA mutase at 25°C, pH 7.5 |
Why This Matters
This kinetic profile demonstrates that 3-carboxypropyl-CoA is a product-like inhibitor rather than a substrate mimic, a distinction critical for experiments requiring specific blockade of the mutase reaction without confounding substrate turnover.
- [1] Zhao Y, Abend A, Kunz M, Such P, Rétey J. Electron paramagnetic resonance studies of the methylmalonyl-CoA mutase reaction. Evidence for radical intermediates using natural and artificial substrates as well as the competitive inhibitor 3-carboxypropyl-CoA. Eur J Biochem. 1994 Nov 1;225(3):891-6. View Source
- [2] Banerjee R. Radical carbon skeleton rearrangements: catalysis by coenzyme B12-dependent mutases. Chem Rev. 2003 Jun;103(6):2083-94. View Source
- [3] Mancia F, Smith GA, Evans PR. Crystal structure of substrate complexes of methylmalonyl-CoA mutase. Biochemistry. 1999 Jun 22;38(25):7999-8005. View Source
